ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. The process may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the fluorophenyl group: This step may involve a nucleophilic aromatic substitution reaction.
Attachment of the piperazine moiety: This can be done through a nucleophilic substitution reaction with a suitable piperazine derivative.
Incorporation of the isoxazole group: This step may involve a cyclization reaction to form the isoxazole ring.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. These may include:
Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to a biological response.
Modulation of signaling pathways: The compound may affect cellular signaling pathways, influencing cell function and behavior.
Comparison with Similar Compounds
Ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:
- Ethyl 1-(4-fluorophenyl)-5-(4-(4-methylpiperazin-1-yl)phenyl)-1H-pyrazole-3-carboxylate
- Ethyl 1-(4-chlorophenyl)-5-(4-(4-methylpiperazin-1-yl)phenyl)-1H-pyrazole-3-carboxylate
These compounds share similar structural features but may differ in their biological activities and applications. The presence of different substituents (e.g., fluorine, chlorine) can influence the compound’s properties and effectiveness.
Biological Activity
Ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications based on recent research findings.
Molecular Structure
- Chemical Formula : C29H31N5O4
- Molecular Weight : 513.59 g/mol
- CAS Number : 1007477-05-5
The compound features a pyrazole core substituted with various functional groups, including a piperazine moiety and a dimethylisoxazole group. These structural components are critical for its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated that it exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been shown to be effective against A549 lung cancer cells.
Table 1: Antitumor Activity Data
Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
---|---|---|---|
A549 | 53 | Docetaxel | 70.3 |
MCF-7 | TBD | TBD | TBD |
MDA-MB-231 | TBD | TBD | TBD |
The mechanism by which this compound exerts its antitumor effects involves the inhibition of specific signaling pathways associated with cell proliferation and survival. It has been suggested that the compound may disrupt the function of critical proteins involved in tumor growth.
Other Biological Activities
In addition to its antitumor effects, preliminary studies indicate that this compound may possess anti-inflammatory and analgesic properties. The presence of the piperazine and pyrazole moieties is believed to contribute to these activities.
Table 2: Summary of Biological Activities
Activity Type | Observed Effects |
---|---|
Antitumor | Cytotoxicity against cancer cells |
Anti-inflammatory | Potential reduction in inflammation |
Analgesic | Pain relief in animal models |
Case Study 1: Antitumor Efficacy in A549 Cells
A study conducted on A549 lung cancer cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to controls. The IC50 value was determined to be 53 µM, indicating potent antitumor activity.
Case Study 2: In Vivo Studies
In vivo studies are ongoing to evaluate the efficacy and safety profile of this compound in animal models. Early results suggest promising outcomes in tumor regression and minimal side effects.
Properties
Molecular Formula |
C28H28FN5O4 |
---|---|
Molecular Weight |
517.6 g/mol |
IUPAC Name |
ethyl 5-[4-[4-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperazin-1-yl]phenyl]-1-(4-fluorophenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C28H28FN5O4/c1-4-37-28(36)24-17-25(34(30-24)23-11-7-21(29)8-12-23)20-5-9-22(10-6-20)32-13-15-33(16-14-32)27(35)26-18(2)31-38-19(26)3/h5-12,17H,4,13-16H2,1-3H3 |
InChI Key |
LGKSJUPGFJIQAV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=C(ON=C4C)C)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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